molecular formula C12H12ClNO3 B14350438 4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid CAS No. 90906-75-5

4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid

Cat. No.: B14350438
CAS No.: 90906-75-5
M. Wt: 253.68 g/mol
InChI Key: NRYWHEVMJPEZOH-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a dimethylamino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid typically involves multi-step organic reactionsThe final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. The chloro and dimethylamino groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[2-Bromo-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid: Similar structure with a bromo group instead of chloro.

  • **4-[2-Chloro-4-

Properties

CAS No.

90906-75-5

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

4-[2-chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H12ClNO3/c1-14(2)9-5-3-8(10(13)7-9)4-6-11(15)12(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

NRYWHEVMJPEZOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=CC(=O)C(=O)O)Cl

Origin of Product

United States

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